molecular formula C9H9BrN2O B258150 1-(2-Bromophenyl)pyrazolidin-3-one

1-(2-Bromophenyl)pyrazolidin-3-one

Cat. No.: B258150
M. Wt: 241.08 g/mol
InChI Key: MXKAGOIHVQXXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)pyrazolidin-3-one is a high-value chemical building block in organic and medicinal chemistry research. Its core structure, the pyrazolidin-3-one scaffold, is recognized as a privileged precursor in the synthesis of functionalized pyrazole derivatives, which are prominent in drug discovery due to their wide range of pharmacological properties . This compound serves as a versatile synthetic intermediate. Pyrazolidin-3-ones can be efficiently transformed through one-pot oxidative aromatization and halogenation reactions to yield 4-bromopyrazol-3-ols, a class of compounds that are crucial precursors for developing more complex heterocyclic systems, including fused- and spiro-heterocyclic compounds . The presence of the ortho-bromophenyl substituent on the nitrogen atom further enhances its utility by offering a site for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular architecture. The research value of this compound is underscored by the documented biological importance of its structural analogues. Novel compounds based on the 1,2-diarylpyrazolidin-3-one framework have been identified and synthesized as broad-spectrum antibacterial agents with activity against pathogens like E. coli and S. aureus . The mechanism of action for such bioactive derivatives has been linked to the inhibition of key bacterial enzymes, such as MurA and MurB, which are essential for cell wall synthesis . Researchers can leverage this compound to explore new chemical space in the development of antibiotics and other therapeutic agents. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

1-(2-bromophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H9BrN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13)

InChI Key

MXKAGOIHVQXXQL-UHFFFAOYSA-N

SMILES

C1CN(NC1=O)C2=CC=CC=C2Br

Canonical SMILES

C1CN(NC1=O)C2=CC=CC=C2Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl Pyrazolidin 3 One Analogs

Ring-Opening and Ring-Closure Reactions of Pyrazolidinone Scaffolds

The formation and cleavage of the pyrazolidinone ring are fundamental processes that enable its use as a versatile synthetic intermediate. Ring-closure reactions typically represent the final step in the synthesis of the scaffold itself, while ring-opening reactions provide pathways to novel molecular architectures.

Ring-Closure Reactions: The most common method for synthesizing the pyrazolidinone scaffold involves the cyclization of hydrazines with α,β-unsaturated carboxylic acid derivatives. acgpubs.org For instance, the reaction of a substituted phenylhydrazine (B124118) with an acrylate (B77674) ester under basic conditions leads to a Michael addition followed by intramolecular cyclization to form the five-membered pyrazolidin-3-one (B1205042) ring. A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, an intermediate for the fungicide pyraclostrobin, has been successfully achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate in a ball mill with a base. tandfonline.com Similarly, novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties can be synthesized through a key strategy involving hydrazonation, reduction, and subsequent intramolecular cyclization. acgpubs.org

Ring-Opening Reactions: The pyrazolidinone ring, while generally stable, can undergo ring-opening under specific catalytic conditions. These reactions often involve the cleavage of the N-N or N-C bonds. For example, catalytic systems can control divergent reactions of pyrazolidinones to construct different nitrogen-containing heterocycles through precise chemical bond activation and annulation cascades. researchgate.net In some transformations, the pyrazolidinone ring can be opened and the resulting fragments reassembled into more complex structures. Mechanistically, these processes can involve a cascade of bond cleavages (N-H, C-H, C-N, C-C) concurrent with the formation of a new pyrazole (B372694) ring and the opening of the original pyrazolidinone ring. nih.gov These strategies provide a powerful tool for scaffold hopping, where the core structure is significantly altered to explore new chemical space. researchgate.netnih.gov

Reaction TypeDescriptionKey Intermediates/ReagentsResulting Structure
Ring ClosureFormation of the pyrazolidinone ring via intramolecular cyclization.Phenylhydrazines, α,β-Unsaturated Esters (e.g., Methyl Acrylate)Pyrazolidin-3-one Scaffold
Ring OpeningCatalyst-controlled cleavage of N-N or N-C bonds to create new scaffolds.Pyrazolidinones, Alkynes, Transition Metal Catalysts (e.g., Rh(III))Spiro or Fused Heterocycles
Fused Ring FormationIntramolecular cyclization of functionalized pyrazolidinones.Enamino esters derived from dioxo-pyrrolidinesFused Pyrazolidinone γ-Lactams

Aromatization Reactions Leading to Pyrazole Derivatives

A key transformation of the pyrazolidinone scaffold is its aromatization to the corresponding pyrazole derivative. Pyrazoles are a highly important class of aromatic heterocycles found in numerous pharmaceuticals and agrochemicals. This conversion is an oxidative process that transforms the saturated pyrazolidinone ring into a stable aromatic pyrazole system.

The synthesis of pyraclostrobin, a major fungicide, notably involves the oxidative aromatization of a pyrazolidinone as a critical step. rsc.org This transformation typically requires oxidizing agents, often in conjunction with transition metal catalysts like copper, cobalt, or iron. rsc.org Modern synthetic methods are moving towards greener approaches, such as electrochemistry, which can replace hazardous and expensive redox reagents with electric current. rsc.org An electrochemically driven method using sodium chloride as both a redox mediator and electrolyte has been developed for the sustainable synthesis of pyrazoles from pyrazolines. rsc.org Other methods for the oxidative aromatization of pyrazolines to pyrazoles include the use of molecular oxygen with activated carbon or potassium carbonate with a catalytic amount of iodine. wum.edu.plorganic-chemistry.org

MethodReagents/ConditionsKey FeaturesReference
Catalytic OxidationO₂, Transition Metal Catalysts (Cu, Co, Fe)Conventional method used in industrial synthesis. rsc.org
Electrochemical OxidationElectric Current, NaCl (mediator/electrolyte), Biphasic SystemGreen chemistry approach, avoids hazardous reagents. rsc.org
Aerobic OxidationMolecular Oxygen (O₂), Activated CarbonMild conditions, uses air as the oxidant. organic-chemistry.org
Iodine-Mediated OxidationK₂CO₃, Catalytic I₂Transition metal-free process. wum.edu.pl

Reactions Involving the Bromine Substituent (e.g., Palladium-Catalyzed Cross-Coupling)

The bromine atom on the phenyl ring of 1-(2-bromophenyl)pyrazolidin-3-one is a versatile functional handle for further molecular elaboration. Its presence allows for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. cnr.it Palladium-catalyzed reactions are particularly prominent in this context. acs.org

These reactions typically begin with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate, which then undergoes further reaction and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. cnr.it

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a phenylboronic acid) to form a new C-C bond. It is a highly reliable method for creating biaryl structures. beilstein-journals.orgmdpi.com For example, 4-bromo-substituted heterocycles react with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base to yield the 4-phenyl derivative. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is an efficient method for synthesizing aryl-alkyne structures. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. This method is a cornerstone for the synthesis of arylated amines, which are prevalent in pharmaceuticals and organic materials. acs.org

The choice of ligand, base, and solvent can influence the efficiency and selectivity of these reactions, and in cases of di-halogenated substrates, can even control the site of reactivity. nih.gov

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄, Na₂CO₃Aryl-Aryl (C-C)
SonogashiraR-C≡CH (Terminal Alkyne)PdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkynyl (C-C)
Buchwald-HartwigR₂NH (Amine)Pd(dba)₂, Ligand (e.g., BINAP), NaOtBuAryl-Nitrogen (C-N)

Reactivity of the Carbonyl Group within the Pyrazolidinone Ring

The carbonyl group is a key functional feature of the pyrazolidin-3-one ring, imparting electrophilic character to the C3 carbon. This group can undergo several important transformations, including nucleophilic attack and reduction.

A detailed theoretical study of the alkaline hydrolysis of the pyrazolidinone ring shows that the reaction proceeds via a BAC2 mechanism. acs.orgresearchgate.net This involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. acs.orgscite.ai This is followed by the cleavage of the C2-N3 bond to open the ring. acs.org This susceptibility to nucleophilic attack demonstrates the electrophilicity of the carbonyl carbon.

The carbonyl group can also be reduced. The reduction of pyrazolinones is a known method to produce pyrazolidinones, indicating that the reverse reaction is also possible under different conditions. tandfonline.com Catalytic hydrogenation has been used successfully to reduce pyrazolinones to pyrazolidinones. tandfonline.com The choice of reducing agent is critical; for example, lithium aluminium hydride (LAH) is effective for reducing 1,2-disubstituted Δ³-pyrazolin-5-ones but not 1-monosubstituted analogs due to the formation of a stabilized anion that resists reduction. tandfonline.com

Tautomerism and Prototropy in Pyrazolidinone Systems

Tautomerism, the phenomenon where molecules exist as a mixture of interconverting structural isomers, is a crucial aspect of pyrazolidinone chemistry. clockss.org These systems can exhibit several forms of prototropic tautomerism, where isomers differ in the location of a proton.

The primary tautomerism in pyrazolidin-3-ones is of the amide-imidol type, an equilibrium between the keto form (the pyrazolidin-3-one) and the enol form (3-hydroxy-4,5-dihydro-1H-pyrazole). The keto form is generally the more stable tautomer. However, the presence of the enol tautomer, even in small concentrations, can influence the molecule's reactivity. tandfonline.com

When the ring is not fully saturated (i.e., in pyrazolinones), the possibilities for tautomerism increase. researchgate.net Pyrazolone systems can exist in three potential tautomeric forms: the CH form, the OH form, and the NH form, with the equilibrium being highly sensitive to the solvent and the nature of substituents. researchgate.net Although this compound itself has a saturated ring, its potential reaction products, such as those from aromatization, will exhibit the rich tautomeric behavior characteristic of pyrazoles and pyrazolones. clockss.org This dynamic equilibrium is important for understanding the molecule's spectroscopic properties and its interactions in biological systems. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 1 2 Bromophenyl Pyrazolidin 3 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a 1-arylpyrazolidin-3-one, the protons of the pyrazolidine (B1218672) ring typically appear as two triplets in the aliphatic region. For the analogous compound 1-(4-fluorophenyl)pyrazolidin-3-one (B1629344), these signals are observed at approximately 2.56 ppm for the methylene (B1212753) protons at C-4 (adjacent to the carbonyl group) and 3.86 ppm for the methylene protons at C-5 (adjacent to the nitrogen atom). arkat-usa.org The aromatic protons of the bromophenyl group are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, with a complex splitting pattern due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-3) of the pyrazolidinone ring is characteristically found at a low field, around 175.7 ppm for the fluoro-analog. arkat-usa.org The methylene carbons of the pyrazolidine ring (C-4 and C-5) typically appear at approximately 29.9 ppm and 55.9 ppm, respectively. arkat-usa.org The carbons of the bromophenyl ring would be observed in the aromatic region (115-150 ppm), with the carbon atom directly bonded to the bromine atom showing a characteristic shift. In related pyrazolidine-3,5-dione (B2422599) derivatives, the aromatic carbons of a phenyl ring are found between δ 128.3 to 140.8 ppm. jscimedcentral.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the nitrogen atoms. For 1-(4-fluorophenyl)pyrazolidin-3-one, the two nitrogen atoms of the pyrazolidine ring have been observed at chemical shifts of -278.3 ppm (N-1) and -230.2 ppm (N-2), confirming their distinct chemical environments. arkat-usa.org

Representative ¹H and ¹³C NMR Data for a 1-Arylpyrazolidin-3-one Analog

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazolidine C-3 (C=O)-~175.7
Pyrazolidine C-4 (-CH₂-)~2.56 (triplet)~29.9
Pyrazolidine C-5 (-CH₂-)~3.86 (triplet)~55.9
Aromatic Carbons~7.0-8.0 (multiplet)~115-150
Data based on 1-(4-fluorophenyl)pyrazolidin-3-one in CDCl₃. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a unique molecular formula.

For 1-(2-Bromophenyl)pyrazolidin-3-one (C₉H₉BrN₂O), the expected exact mass can be calculated. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This provides a clear signature for the presence of a single bromine atom in the molecule.

HRMS analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can confirm the elemental composition. For instance, the HRMS (ESI-TOF) analysis of the related 1-(4-fluorophenyl)pyrazolidin-3-one gave a found [M+H]⁺ value of 181.0771, which corresponds to the required value of 181.0772 for the formula [C₉H₁₀FN₂O]⁺. A similar analysis for the target bromo-compound would be expected to confirm its molecular formula, C₉H₉BrN₂O.

Expected HRMS Data for this compound

IonCalculated m/z for C₉H₉⁷⁹BrN₂OCalculated m/z for C₉H₉⁸¹BrN₂O
[M]⁺239.9949241.9929
[M+H]⁺241.0027243.0007
[M+Na]⁺262.9847264.9826

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) group of the amide within the pyrazolidinone ring, which typically appears as a strong absorption in the region of 1680-1710 cm⁻¹. For comparison, 1-(4-Bromophenyl)-5-methylpyrazolidin-3-one shows a C=O stretch at 1707 cm⁻¹. ekb.eg Other significant absorptions would include C-N stretching, C-H stretching from both the aliphatic pyrazolidine ring protons (typically below 3000 cm⁻¹) and the aromatic bromophenyl protons (typically above 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1500-1600 cm⁻¹). vscht.cz The C-Br stretching vibration appears at lower frequencies, typically in the 600-500 cm⁻¹ range.

Representative IR Absorption Data for 1-Arylpyrazolidin-3-one Derivatives

Functional GroupWavenumber (cm⁻¹) RangeIntensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Amide C=O Stretch1710 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch1400 - 1200Medium
Data based on characteristic absorption ranges and published data for related compounds. ekb.egvscht.cz

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine exact bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. The analysis would reveal the planarity of the pyrazolidinone ring, the orientation of the 2-bromophenyl substituent relative to the heterocyclic ring, and the specific bond distances and angles for all atoms. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the crystal lattice through forces such as hydrogen bonding or van der Waals interactions.

Example of Crystallographic Data for a Related Bromophenyl Compound

ParameterExample Value (for 1-(4-bromophenyl)but-3-yn-1-one)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.6541 (5)
b (Å)5.0135 (3)
c (Å)21.3653 (13)
β (°)97.468 (3)
Volume (ų)813.91 (9)
Z (molecules/cell)4
Data from a related bromophenyl-containing molecule to illustrate typical parameters.

Computational and Theoretical Chemistry Studies on Pyrazolidinone Systems

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of pyrazolidinone systems. nih.gov DFT methods are used to determine the electronic structure, optimize molecular geometry, and calculate the energetics of molecules. usd.eduscirp.org

Electronic Structure and Geometry Optimization: DFT calculations can predict the three-dimensional arrangement of atoms in 1-(2-Bromophenyl)pyrazolidin-3-one, identifying the most stable conformation. These calculations also provide information about the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting reactivity. nih.gov For instance, the geometry of pyrazolidinone derivatives has been studied using the B3LYP/6-311++G(d,p) level of theory to obtain optimized structures. csic.es The electronic structure of related heterocyclic compounds has been investigated to understand their properties.

Energetics: Quantum chemical calculations can determine key energetic parameters that describe the reactivity and stability of a molecule. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Representative Pyrazolidinone System

Parameter Value Significance
HOMO Energy -6.646 eV Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy -1.816 eV Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Energy Gap 4.83 eV Indicates chemical reactivity and kinetic stability.

Note: The values presented are illustrative and based on a representative quinoline (B57606) compound studied by DFT. scirp.org Actual values for this compound would require specific calculations.

Conformational Analysis and Investigation of Intramolecular Interactions

The flexibility of the pyrazolidinone ring and the presence of the 2-bromophenyl substituent allow for multiple possible conformations of this compound. Computational methods are essential for exploring these different spatial arrangements and identifying the most stable ones.

Conformational Analysis: Conformational analysis involves calculating the relative energies of different conformers to determine their populations at a given temperature. For pyrazolidinone systems, the orientation of the phenyl group relative to the pyrazolidinone ring is a key conformational feature. Theoretical studies have been used to analyze the conformations of various pyrazole (B372694) and pyrazolidinone derivatives. csic.esresearchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, including the synthesis of pyrazolidinone derivatives. By modeling the reaction pathway, chemists can gain a deeper understanding of how the reaction occurs and identify the key factors that control its outcome.

Reaction Mechanisms: Theoretical calculations can be used to propose and evaluate plausible mechanisms for chemical reactions. sumitomo-chem.co.jp For example, the synthesis of pyrazolidinones often involves cyclization reactions. researchgate.net Computational studies can help to elucidate the mechanism of these cyclizations, such as whether they proceed through a concerted or stepwise pathway. mdpi.com This understanding can be crucial for optimizing reaction conditions to improve yield and selectivity.

Transition States: A transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment as reactants are converted into products. ucsb.edu Locating and characterizing transition states is a key aspect of computational reaction mechanism studies. e3s-conferences.orggithub.io The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations are frequently employed to model transition state structures and energies. uni-stuttgart.de

Molecular Docking and Simulation Studies for Intermolecular Interactions and Binding Hypotheses

Molecular docking and simulation are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. For pyrazole and pyrazolidinone derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.govresearchgate.netnih.gov For instance, docking studies on pyrazoline derivatives have been conducted to assess their binding affinity to acetylcholinesterase, a key enzyme in neurodegenerative diseases. acs.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. frontiersin.orgresearchgate.netkennesaw.edu Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system, providing insights into the stability of the binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. frontiersin.org

Table 2: Illustrative Molecular Docking Results for a Pyrazoline Derivative with Acetylcholinesterase

Compound Docking Score (kcal/mol) Key Interacting Residues Interaction Type
A01 -6.845 Glu292, Tyr341 H-bond, π–π-stacking
A05 -6.468 Phe295, Arg296, Tyr341 H-bond, H-bond, π–π-stacking
A12 -5.934 Trp286 π–π-stacking
A13 -6.547 Tyr341 π–π-stacking

Data from a study on pyrazoline derivatives and their interaction with acetylcholinesterase (PDB ID: 6U37). acs.org This table serves as an example of the type of data generated from molecular docking studies.

Structure Activity Relationship Sar Investigations of Pyrazolidinone Derivatives

Correlating Structural Modifications with Observed Activity Profiles (non-clinical context)

In the study of pyrazolidinone derivatives, it has been observed that even minor structural changes can lead to significant differences in their biological activity. Non-clinical assessments are fundamental in establishing these correlations. The core pyrazolidinone scaffold offers several positions where modifications can be made, including the N1 and C5 positions of the pyrazolidinone ring, as well as substitutions on any appended aromatic rings.

The nature of the substituent at the N1-position of the pyrazolidinone ring is a critical determinant of activity. Generally, the presence of an aromatic ring, such as a phenyl group, is a common feature in many active pyrazolidinone derivatives. The electronic properties and steric bulk of the substituents on this aromatic ring can modulate the compound's interaction with biological targets.

Furthermore, modifications at other positions of the pyrazolidinone ring have been explored. For instance, the introduction of various side chains can influence the compound's pharmacokinetic and pharmacodynamic properties. The goal of these modifications is often to enhance target affinity and selectivity while minimizing off-target effects.

A summary of structural modifications and their general impact on activity is presented in the table below:

Modification SiteType of ModificationGeneral Impact on Activity
N1-Phenyl Ring Substitution (e.g., halogens, alkyl, alkoxy groups)Modulates electronic properties and steric interactions, influencing target binding.
C4-Position Introduction of various substituentsCan affect the molecule's conformation and interaction with the target's binding pocket.
C5-Position Substitution with different functional groupsCan influence the compound's metabolic stability and pharmacokinetic profile.

Rational Design Principles for Pyrazolidinone-Based Scaffolds

The development of novel pyrazolidinone-based compounds is often guided by rational design principles. This approach involves the use of computational modeling and a deep understanding of the target's three-dimensional structure to design molecules with improved affinity and selectivity. Techniques such as molecular docking are employed to predict the binding modes of designed compounds within the active site of a biological target.

A key strategy in the rational design of pyrazolidinone derivatives is molecular hybridization. This involves combining the pyrazolidinone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For example, hybridizing the pyrazolidinone core with other heterocyclic systems has been a successful strategy in developing new therapeutic candidates.

The rational design process for pyrazolidinone-based scaffolds typically follows these steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Lead Compound Identification: Identifying a pyrazolidinone derivative with some activity against the target.

Computational Modeling: Using techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to understand the lead compound's interaction with the target.

Structure-Based Design: Modifying the lead compound's structure to enhance its binding affinity and selectivity based on the computational models.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity in non-clinical assays.

Influence of Aromatic and Heteroaromatic Substituents on Activity (e.g., bromophenyl moiety)

The nature of the aromatic or heteroaromatic substituent on the pyrazolidinone core plays a pivotal role in determining the compound's biological activity. The electronic and steric properties of these substituents can significantly influence how the molecule interacts with its biological target.

The presence of a bromophenyl moiety , as in 1-(2-Bromophenyl)pyrazolidin-3-one, is of particular interest. The bromine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. The position of the bromine atom on the phenyl ring is also crucial. In the case of the ortho position (2-position), it can induce a specific conformational preference in the molecule, which may be favorable for binding to some targets but detrimental for others.

Studies on various classes of compounds have shown that the introduction of a halogen atom on a phenyl ring can lead to enhanced biological activity. For instance, in a series of 1-(2-pyrimidinyl)piperazine derivatives, the lipophilicity of the molecule, which can be influenced by halogen substitution, was found to be a key factor for its hypnotic activity nih.gov. While not directly studying pyrazolidinones, this highlights the importance of such substitutions.

The table below summarizes the potential influence of different types of substituents on the N1-phenyl ring of a pyrazolidinone core:

Substituent TypeExamplePotential Influence on Activity
Halogen Bromo, Chloro, FluoroCan participate in halogen bonding, alters electronic properties and lipophilicity.
Electron-donating Methoxy, MethylIncreases electron density of the phenyl ring, can influence hydrogen bonding capability.
Electron-withdrawing Nitro, CyanoDecreases electron density of the phenyl ring, can participate in dipole-dipole interactions.

Applications of Pyrazolidinone Derivatives in Chemical Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in modern asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of a reaction. wikipedia.org Pyrazolidinone derivatives have emerged as a valuable class of chiral auxiliaries, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their rigid, bicyclic-like structure often provides a well-defined chiral environment, leading to high levels of asymmetric induction.

One of the prominent applications of chiral pyrazolidinones is in asymmetric cycloaddition reactions. For instance, α,β-unsaturated pyrazolidinone imides have been successfully utilized as dipolarophiles in Mg(II) or Ni(II) complex-catalyzed enantioselective [3+2] cycloaddition reactions with alkyl diazoacetates. chim.it This methodology allows for the synthesis of densely functionalized and optically active 2-pyrazoline (B94618) derivatives with excellent enantioselectivities. chim.it

The general strategy for using a chiral auxiliary, such as a pyrazolidinone derivative, is depicted in the scheme below. The achiral substrate is first covalently attached to the chiral auxiliary. The resulting compound then undergoes a diastereoselective reaction, where the stereocenter on the auxiliary directs the formation of a new stereocenter on the substrate part of the molecule. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product, and the auxiliary can often be recovered and reused. wikipedia.org

Reaction Type Pyrazolidinone Derivative Catalyst/Reagent Outcome
[3+2] Cycloadditionα,β-Unsaturated pyrazolidinone imidesMg(II) or Ni(II) complexesChiral 2-pyrazoline derivatives
Alkylation ReactionsN-acyl pyrazolidinonesStrong bases (e.g., LDA)α-Alkylated carbonyl compounds
Aldol (B89426) ReactionsN-acyl pyrazolidinonesLewis acidsβ-Hydroxy carbonyl compounds

Beyond cycloadditions, chiral pyrazolidinone auxiliaries have been effectively used in asymmetric alkylation and aldol reactions, akin to the well-established Evans oxazolidinones. wikipedia.orgsigmaaldrich.com The N-acylated pyrazolidinone, under the influence of a base, forms a chiral enolate that can react with electrophiles from the less hindered face, thereby controlling the stereochemistry of the newly formed carbon-carbon bond. Similarly, in aldol reactions, the chiral pyrazolidinone auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the β-hydroxy carbonyl product in preference to the other. The successful application of these auxiliaries has been crucial in the total synthesis of complex natural products where precise control of stereochemistry is paramount. wikipedia.org

Role in Organocatalysis and Catalyst Development

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Pyrazolidinone derivatives have carved a niche in this field, both as effective catalysts themselves and as scaffolds for the development of new catalytic systems. rsc.orguni-lj.si

Pyrazolidinone-derived organocatalysts have shown particular promise in asymmetric iminium ion catalysis. rsc.org For example, chiral hydrazides derived from the methanolysis of pyrazolidinone precursors have been developed as highly active catalysts for the asymmetric Diels-Alder reaction between β-arylenals and cyclic dienes. rsc.orgst-andrews.ac.uk These catalysts can operate at low loadings (as low as 1 mol%) and afford the cycloaddition products with high endo diastereoselectivity and good enantioselectivity. rsc.org

The development of novel organocatalysts is an active area of research, and the pyrazolidinone framework offers a versatile platform for designing new catalysts with unique properties. Researchers are exploring pyrazolidinone-based scaffolds for the creation of bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base site, or a Lewis acid and a Lewis base site, within the same molecule. uni-lj.si This proximity of catalytic sites can lead to synergistic effects and enhanced reactivity and selectivity.

Catalyst Type Reaction Catalyzed Key Features
Chiral hydrazide (from pyrazolidinone)Asymmetric Diels-AlderHigh endo selectivity, low catalyst loading
Pyrrolidine (B122466)/Benzoic acid with pyrazolidin-3-olsaza-Michael/cyclizationMild conditions, excellent yields
Squaramide-based catalyst with azomethine imines[3+3]-cycloadditionDiastereo- and enantioselective

Furthermore, the organocatalytic synthesis of the pyrazolidinone ring itself has been a subject of interest. For instance, the reaction of α-substituted propenals with activated hydrazines, catalyzed by a combination of pyrrolidine and benzoic acid, provides an efficient route to 4-substituted pyrazolidin-3-ols. mdpi.com These intermediates can then be oxidized to the corresponding 4-substituted-3-pyrazolidinones. mdpi.com The use of chiral catalysts, such as diarylprolinol trimethylsilyl (B98337) ethers, in these reactions has enabled the asymmetric synthesis of optically active 4-substituted-3-pyrazolidinones with high enantioselectivity. mdpi.com

Pyrazolidinone Scaffold as a Versatile Building Block for Complex Heterocyclic Structures

The pyrazolidinone ring is not just a terminal structure but also a versatile building block for the synthesis of more complex, often polycyclic, heterocyclic systems. scispace.com Its inherent reactivity at multiple positions allows for its elaboration into a diverse array of fused and spirocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. researchgate.netbohrium.com

A common strategy involves using the pyrazolidinone as a synthon in cycloaddition reactions. Azomethine imines, which can be generated from N1-substituted pyrazolidin-3-ones, are versatile 1,3-dipoles. researchgate.net These can react with various dipolarophiles, such as alkynes, in copper-catalyzed [3+2] cycloaddition reactions to yield pyrazolo[1,2-a]pyrazoles, a class of bicyclic compounds with interesting biological and photophysical properties. researchgate.netresearchgate.net

Cascade reactions initiated from pyrazolidinone derivatives have also proven to be a powerful tool for the construction of complex heterocycles. For example, the reaction of 1-arylpyrazolidinones with maleimides can be controlled to selectively produce either spiro or fused heterocyclic systems. researchgate.net Depending on the catalytic system employed, these reactions can proceed through different pathways, such as C-H activation or N-N bond activation, to afford structurally diverse products like succinimide (B58015) spiro pyrazolo[1,2-a]pyrazolones. researchgate.net

Starting Material Reagent/Catalyst Product Scaffold
N1-substituted pyrazolidin-3-one (B1205042)Ynones / Copper catalystPyrazolo[1,2-a]pyrazole
1-ArylpyrazolidinoneMaleimides / Various catalystsSpiro or Fused pyrazolo[1,2-a]pyrazolones
1-PhenylpyrazolidinonesOxadiazolones / Rh(III) catalystPyrazolidinone-fused benzotriazines
aza-MBH adductsN,N'-cyclic azomethine imines / Chiral phosphineN,N'-bicyclic pyrazolidine (B1218672)

The use of pyrazolidinones as traceless directing groups in transition-metal-catalyzed C-H activation/annulation reactions is another elegant strategy. researchgate.net In this approach, the pyrazolidinone moiety first directs a metal catalyst to a specific C-H bond on an appended aromatic ring, initiating a cyclization event. The pyrazolidinone unit can then either be incorporated into the final fused heterocyclic product or be cleaved and removed, having served its purpose as a temporary directing group. This has enabled the synthesis of various nitrogen-containing heterocycles, including pyridazine (B1198779) analogues. researchgate.net

Industrial Applications Beyond Medicinal Chemistry (e.g., dyes, photography, materials)

While the biological activity of pyrazolidinone derivatives has been a major focus of research, their utility extends to several important industrial applications, particularly in the fields of photographic development and dye manufacturing.

The most well-known industrial application of a pyrazolidinone derivative is that of 1-phenyl-3-pyrazolidinone, widely known by its trade name Phenidone. It was first synthesized in 1890, but its developing properties in photography were discovered much later. Phenidone is a powerful developing agent for silver halide photographic materials. google.com It is often used in combination with hydroquinone (B1673460) in developer solutions, a formulation known as a "superadditive" developer. In this combination, Phenidone rapidly regenerates the hydroquinone from its oxidized state, leading to a synergistic enhancement of the developing rate. This allows for faster processing times and the use of lower concentrations of the developing agents.

Pyrazolidinone derivatives also serve as precursors or key intermediates in the synthesis of various dyes and pigments. The aromatic rings often present on the pyrazolidinone scaffold can undergo electrophilic substitution reactions, allowing for the introduction of chromophoric and auxochromic groups. The resulting azo dyes, for example, can exhibit a wide range of colors and are used in various applications, including textiles and printing.

Challenges and Future Research Directions for 1 2 Bromophenyl Pyrazolidin 3 One

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of pyrazolidinone derivatives often involves multi-step procedures that may use hazardous reagents and generate significant waste. ijnc.irresearchgate.net A primary future challenge is the development of greener, more sustainable methods for the synthesis of 1-(2-bromophenyl)pyrazolidin-3-one. This aligns with the broader goals of green chemistry to minimize environmental impact while improving efficiency. ijnc.irijnc.ir

Key areas for future research include:

Catalyst-Free and Solvent-Free Reactions: Techniques like ball milling have shown promise for the synthesis of related heterocyclic compounds without the need for catalysts or harmful solvents. rroij.com Exploring mechanochemical methods for the cyclization reaction leading to this compound could drastically reduce waste and energy consumption.

Bio-based and Natural Catalysts: The use of natural extracts, such as those from fruits and plants, as cost-effective and biodegradable catalysts is an emerging area in green synthesis. tandfonline.com Investigating the potential of these natural catalysts for pyrazolidinone synthesis could offer a renewable and eco-friendly alternative to traditional methods. tandfonline.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. ijnc.ir Developing a flow-based synthesis for this compound could lead to a more efficient, reproducible, and safer manufacturing process.

Green Synthesis ApproachPotential Advantages for this compound SynthesisRelevant Research Area
Mechanochemistry (Ball Milling) Reduced or eliminated solvent use, catalyst-free conditions, high efficiency. rroij.comSynthesis of pyrrole (B145914) and pyridine (B92270) derivatives. rroij.com
Aqueous Micellar Catalysis Use of water as a green solvent, lower catalyst loading, improved yields. nih.govSonogashira couplings. nih.gov
Natural Catalysts Cost-effective, renewable, biodegradable. tandfonline.comMulticomponent reactions for heterocycle synthesis. tandfonline.com
Flow Chemistry Enhanced safety, scalability, and process control. ijnc.irGeneral organic synthesis. ijnc.ir

Exploration of Novel Reactivity and Transformation Pathways

The structure of this compound, featuring a reactive C-Br bond and a versatile pyrazolidinone ring, offers significant potential for novel chemical transformations. Future research should aim to move beyond known reactions and explore new pathways to generate molecular diversity.

C-H Activation and Annulation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. Recent studies have shown that the N-aryl group of pyrazolidinones can direct C-H activation for the construction of fused heterocyclic systems. rsc.orgpkusz.edu.cnresearchgate.net For this compound, this opens up the possibility of intramolecular C-H activation or intermolecular coupling reactions to build complex polycyclic structures. For instance, rhodium(III)-catalyzed reactions of N-aryl pyrazolidinones have been used to create fused pyridazine (B1198779) analogues. pkusz.edu.cn

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). While these are established methods, future work could focus on applying novel, highly efficient catalyst systems under green conditions (e.g., aqueous micellar catalysis) to couple this compound with a wide range of partners. nih.gov

1,3-Dipolar Cycloadditions: The pyrazolidinone core can be a precursor to azomethine imines, which are valuable 1,3-dipoles. researchgate.netscispace.com In-situ generation of an azomethine imine from the this compound backbone, followed by cycloaddition with various dipolarophiles, could yield complex bicyclic and spirocyclic pyrazolidinones. researchgate.netbohrium.com

Ring Transformations: Under specific conditions, the pyrazolidinone ring itself can undergo rearrangement or "ring switching" transformations. scispace.com For example, attempts to deprotect related pyrazolidinones have sometimes led to surprising rearrangements, forming N-aminohydantoins. scispace.com Investigating the stability of the this compound ring under various conditions could uncover novel and synthetically useful transformation pathways.

Advanced Mechanistic Investigations using Modern Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of modern analytical and spectroscopic techniques to study reactions involving this compound is a vital area for future research.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation of intermediates, transition states, and byproducts. Applying these methods to the synthesis or C-H activation reactions of this compound would offer invaluable mechanistic insights.

Kinetic Isotope Effect (KIE) Studies: KIE experiments are powerful for determining the rate-determining step of a reaction. Such studies on the C-H activation or cross-coupling reactions of deuterated this compound analogs could clarify whether C-H or C-Br bond cleavage is the critical step. pkusz.edu.cn

Mass Spectrometry Analysis: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient catalytic intermediates. pkusz.edu.cn For rhodium- or ruthenium-catalyzed reactions, ESI-MS could help identify the organometallic species involved in the catalytic cycle. pkusz.edu.cn

X-ray Crystallography: Unambiguous determination of the three-dimensional structure of reaction products, including stereochemistry, is essential. Single-crystal X-ray analysis of novel derivatives of this compound will continue to be a cornerstone for confirming reaction outcomes. researchgate.net

Analytical TechniqueApplication in Pyrazolidinone ChemistryPotential Insight for this compound
In-situ NMR/IR Real-time monitoring of reaction progress.Identification of transient intermediates in C-H activation.
Kinetic Isotope Effect (KIE) Determining rate-determining steps. pkusz.edu.cnElucidating the mechanism of C-H vs. C-Br functionalization. pkusz.edu.cn
ESI-Mass Spectrometry Detection of catalytic intermediates. pkusz.edu.cnCharacterizing Rh- or Ru-based intermediates in annulation reactions. pkusz.edu.cn
X-ray Crystallography Unambiguous structure determination. researchgate.netConfirming the structure and stereochemistry of novel fused and spirocyclic products. researchgate.net

Computational Design and Prediction of Novel Pyrazolidinone Analogs with Tuned Properties

Computational chemistry provides powerful tools for accelerating the discovery process by predicting the properties of yet-to-be-synthesized molecules. nih.govnih.gov Applying these methods to this compound can guide synthetic efforts toward analogs with enhanced or specific properties.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. mdpi.com This can help rationalize observed reactivity and selectivity in C-H activation or cycloaddition reactions and predict the feasibility of new, untested transformations.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified for this class of compounds, QSAR models can be developed to correlate structural features with activity. researchgate.net These models can then be used to predict the activity of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Docking and Virtual Screening: For drug discovery applications, molecular docking can predict how novel pyrazolidinone analogs bind to a biological target. chemcomp.comuni-saarland.de This enables large-scale virtual screening of computationally designed libraries to identify potential hits with desired binding modes and affinities.

Prediction of Material Properties: Computational methods are increasingly used to predict the properties of materials, such as in metal-organic frameworks (MOFs). nih.gov For derivatives of this compound intended for materials science applications, computational tools could predict properties like thermal stability, electronic behavior, or self-assembly tendencies. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.